molecular formula C9H7FO2 B7859552 3-(3-Fluorophenyl)acrylic acid

3-(3-Fluorophenyl)acrylic acid

Cat. No. B7859552
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)acrylic acid, also known as (E)-3-(3-Fluorophenyl)acrylic acid or 3-fluorocinnamic acid, is an organic acid that belongs to the acrylic acids group . It is a white crystalline solid in its pure form .


Synthesis Analysis

3-Fluorocinnamic acid can be prepared by the Knoevenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde . It can also be formed as a side product in the kinetic resolution of β-phenylalanine derivatives via selective conversion of a single enantiomer to the corresponding acrylic acid . Recent research has shown that it can be prepared by Suzuki coupling of the corresponding boronic acid with carbon dioxide .


Molecular Structure Analysis

The molecular formula of 3-(3-Fluorophenyl)acrylic acid is C9H7FO2 . The compound has a molecular weight of 166.149 Da .


Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)acrylic acid is a white crystalline solid with a melting point of 166.2-166.8 °C . It is soluble in water and polar organic solvents .

Scientific Research Applications

  • 3-(3-Fluorophenyl)acrylic acid has been used in the synthesis of metal complexes, which exhibit interesting structural and magnetic properties. For instance, Liu, Liu, and Li (2011) synthesized new complexes with 3-(3-Fluorophenyl)acrylic acid, demonstrating significant antiferromagnetic interactions and short C-F...F-C contacts in these complexes, suggesting potential applications in materials science and magnetism research (Gui-lei Liu, Caiming Liu, & Hui Li, 2011).

  • Hennig et al. (2012) explored the use of acrylic acid derivatives, including 3-(3-Fluorophenyl)acrylic acid, in the quantification of grafted poly(acrylic acid) on micro- and nanoparticles. This research is important for applications in biochemistry and medical diagnostics (A. Hennig et al., 2012).

  • The compound has been involved in the preparation of fluorinated polyurethane acrylate/SiO2 hybrid materials, as described by Yu et al. (2013). These materials have potential applications in coatings, adhesives, and finishes for various surfaces (L. Z. Yu et al., 2013).

  • Abu-Rayyan et al. (2022) studied acrylamide derivatives, including those related to 3-(3-Fluorophenyl)acrylic acid, for their effectiveness as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metals from corrosion (Ahmed Abu-Rayyan et al., 2022).

  • Dai et al. (2014) developed a fluorescent probe based on acrylic acid derivatives, including 3-(3-Fluorophenyl)acrylic acid, for the detection of cysteine. This has implications in biochemical research and diagnostics (Xi Dai et al., 2014).

Safety And Hazards

3-(3-Fluorophenyl)acrylic acid can cause serious damage if swallowed and can be irritating in contact with skin or eyes (H301, H315, H319) .

properties

IUPAC Name

3-(3-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSIUKMGSDOSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293656
Record name 3-(3-Fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)acrylic acid

CAS RN

458-46-8
Record name 3-(3-Fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-fluorobenzaldehyde (10 g), malonic acid (15.6 g) and piperidine (0.7 ml) in pyridine (35 ml) was heated at reflux for 3.5 hours. After cooling to room temperature, the reaction mixture was added to a mixture of ice water (210 ml) and conc. hydrochloric acid (56 ml). The precipitate was isolated by filtration and recrystallized from methanol/water to give 3-fluorocinnamic acid (11.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g (40.1 mmol) of 3-fluoro benzaldehyde, 8.38 g (2 eq.) of malonic acid, and 0.34 g (0.1 eq.) of piperidine were added to 9.52 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 84%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Fluorobenzaldehyde (5 g, 40.28 mmol) in pyridine (50 mL) was reacted with malonic acid (5.4 g, 52.3 mmol) and piperidine (343 mg, 4.0 mmol) at 75° C. for 12 hours to afford 6.6 g (96.9%) of the crude product which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Alimardanov, A Gontcharov, A Nikitenko… - … Process Research & …, 2009 - ACS Publications
Development of a scalable synthesis of WAY-315193 is described. Use of LiHMDS as a base and Ti(O-i-Pr) 4 as a Lewis acid was optimal for efficient and reproducible addition of …
Number of citations: 6 pubs.acs.org
K Nishikawa, H Fukuda, M Abe, K Nakanishi… - Phytochemistry, 2013 - Elsevier
O-cis-Cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals that has been isolated from Spiraea thunbergii Sieb by Hiradate et al. It derives its strong inhibitory activity …
Number of citations: 24 www.sciencedirect.com
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 72 www.cell.com
L Tan, Q Zhou, W Yan, J Sun… - Journal of Medicinal …, 2020 - ACS Publications
2-Phenylcyclopropylmethylamine (PCPMA) analogues have been reported as selective serotonin 2C agonists. On the basis of the same scaffold, we designed and synthesized a series …
Number of citations: 15 pubs.acs.org
J Cresser-Brown - 2019 - orca.cardiff.ac.uk
Calpain-1 is a calcium activated cysteine protease involved in a diverse range of physiological processes, such as enabling the rapid cell spreading of neutrophils during the …
Number of citations: 2 orca.cardiff.ac.uk
Y Lu - 2007 - search.proquest.com
The sigma receptor is a unique receptor family with two subtypes: sigma-1 and sigma-2. Both of the two subtype receptors are widely distributed in the central nervous system (CNS). …
Number of citations: 2 search.proquest.com
J Liu, Y Zhao, Y Zhou, L Li, TY Zhang… - Organic & biomolecular …, 2003 - pubs.rsc.org
Five 1,3-disubstituted imidazolium salts were synthesized. Their Heck reaction activities were evaluated. A convenient, efficient and high yielding procedure based on these compounds …
Number of citations: 50 pubs.rsc.org

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